molecular formula C8H14F2N2O B6205747 [(2,2-difluorocyclohexyl)methyl]urea CAS No. 1859758-91-0

[(2,2-difluorocyclohexyl)methyl]urea

Cat. No.: B6205747
CAS No.: 1859758-91-0
M. Wt: 192.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[(2,2-Difluorocyclohexyl)methyl]urea (Molecular Formula: C₈H₁₂F₂N₂O; Molecular Weight: 192.21) is a fluorinated urea derivative characterized by a cyclohexane ring substituted with two fluorine atoms at the 2,2-positions and a methylurea functional group attached to the cyclohexyl moiety . Its structural uniqueness lies in the combination of a rigid, fluorinated cyclohexane ring with the hydrogen-bonding capabilities of the urea group, which may influence receptor binding or solubility profiles in drug design.

Properties

CAS No.

1859758-91-0

Molecular Formula

C8H14F2N2O

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2,2-difluorocyclohexyl)methyl]urea typically involves the reaction of 2,2-difluorocyclohexylmethylamine with an isocyanate or a urea derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran, and the reaction may be catalyzed by bases such as triethylamine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. The industrial synthesis often employs automated systems to monitor and control reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

[(2,2-Difluorocyclohexyl)methyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl derivatives.

    Reduction: Reduction reactions can convert the urea group to amine derivatives.

    Substitution: The fluorine atoms on the cyclohexyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorocyclohexanone derivatives, while reduction can produce difluorocyclohexylmethylamine.

Scientific Research Applications

[(2,2-Difluorocyclohexyl)methyl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cell signaling pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism by which [(2,2-difluorocyclohexyl)methyl]urea exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins. The fluorine atoms in the compound can enhance its binding affinity and selectivity for these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Urea Derivatives with Halogenated Substituents

Several urea-based compounds with halogenated substituents are widely used in agrochemicals, providing a basis for comparing functional group effects:

Compound Name Molecular Formula Molecular Weight Key Substituents Primary Application
[(2,2-Difluorocyclohexyl)methyl]urea C₈H₁₂F₂N₂O 192.21 Difluorocyclohexyl, methylurea Pharmaceutical research
Cyclosulfamuron C₁₂H₁₃F₂N₃O₅S 349.31 Dimethoxypyrimidinyl, urea Herbicide
Teflubenzuron C₁₄H₈Cl₂F₄N₂O₂ 381.13 Dichlorodifluorophenyl, benzamide-urea Insecticide
1-Cyclohexyl-3-(2-hydroxyphenyl)urea C₁₃H₁₈N₂O₂ 234.29 Cyclohexyl, hydroxyphenyl-urea Research chemical

Key Findings :

  • Substituent Effects on Bioactivity : The difluorocyclohexyl group in the target compound contrasts with the aromatic dichloro/trifluoromethoxy groups in teflubenzuron and hexaflumuron, which are critical for pesticidal activity via chitin synthesis inhibition . The absence of bulky aromatic substituents in this compound suggests divergent applications, likely in medicinal chemistry rather than agrochemicals.

Difluorocyclohexyl-Containing Compounds

Structural analogs with difluorocyclohexyl moieties but distinct functional groups include:

Compound Name Molecular Formula Molecular Weight Functional Group Similarity Score Application
Ethyl 2-(4,4-difluorocyclohexyl)acetate C₁₀H₁₆F₂O₂ 206.23 Ester 0.71 Chemical intermediate
Butyl 2,2-difluorocyclopropanecarboxylate C₉H₁₄F₂O₂ 192.20 Cyclopropane ester 0.86 Polymer synthesis

Key Findings :

  • Ring Rigidity vs. Flexibility : The cyclohexane ring in this compound offers conformational flexibility compared to the strained cyclopropane ring in butyl 2,2-difluorocyclopropanecarboxylate, which may affect binding to biological targets .
  • Functional Group Impact: The urea group in the target compound provides hydrogen-bond donor/acceptor sites absent in ester derivatives, making it more suitable for interactions with enzymes or receptors in drug candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.